molecular formula C13H19N3O B13886525 N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

Cat. No.: B13886525
M. Wt: 233.31 g/mol
InChI Key: BGKICLVXCZMOKD-UHFFFAOYSA-N
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Description

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is an organic compound with a complex structure that includes an aromatic ring, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide typically involves multiple steps. One common method starts with the nitration of 2-methyl aniline to form 2-amino-4-methyl nitrobenzene. This intermediate is then reduced to 2-amino-4-methyl aniline. The final step involves the acylation of 2-amino-4-methyl aniline with 2-pyrrolidin-1-ylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is unique due to the presence of both an aromatic ring and a pyrrolidine ring, which confer specific chemical and biological properties. This combination of structural features makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H19N3O/c1-10-4-5-12(11(14)8-10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17)

InChI Key

BGKICLVXCZMOKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)N

Origin of Product

United States

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